molecular formula C9H7BrO4 B2584038 2-Bromo-4-(methoxycarbonyl)benzoic acid CAS No. 911799-84-3

2-Bromo-4-(methoxycarbonyl)benzoic acid

Cat. No.: B2584038
CAS No.: 911799-84-3
M. Wt: 259.055
InChI Key: NVIVSQBLUICPCL-UHFFFAOYSA-N
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Description

2-Bromo-4-(methoxycarbonyl)benzoic acid is a chemical compound with the molecular formula C9H7BrO4 . It is a solid substance at room temperature . This compound is used as an intermediate for the synthesis of agrochemicals, pharmaceutical and chemical intermediates .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromo group, a methoxycarbonyl group, and a carboxylic acid group . The exact 3D structure is not provided in the search results.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 259.05 . Other physical and chemical properties such as density, boiling point, and melting point are not provided in the search results.

Scientific Research Applications

Synthesis and Industrial Scale-Up

A key intermediate for the synthesis of a family of SGLT2 inhibitors, promising for diabetes therapy, is synthesized from dimethyl terephthalate. This process demonstrates scalability and cost reduction, highlighting the importance of such compounds in pharmaceutical manufacturing (Zhang et al., 2022).

Crystal Structure Comparison

The crystal structures of two bromo–hydroxy–benzoic acid derivatives were compared, demonstrating the formation of two-dimensional architectures through hydrogen bonds and Br⋯O interactions. This research illustrates the compound's significance in understanding molecular interactions and crystal engineering (Suchetan et al., 2016).

Vibrational Analysis and Chemical Reactivity

A study on 4-bromo-3-(methoxymethoxy) benzoic acid utilized density functional theory (DFT) to analyze its structure, reactivity descriptors, and vibrational properties. This research provides insights into the molecule's reactivity and properties, which can be useful in various chemical syntheses (Yadav et al., 2022).

Halogen Bond Influence

Research on 4-bromo-3,5-di(methoxy)benzoic acid explored the strength of Br⋯Br type II halogen bonds, contributing to our understanding of molecular geometry and interactions. Such studies are pivotal for designing molecules with desired properties (Raffo et al., 2016).

Luminescent Properties of Lanthanide Complexes

The influence of substituents on the luminescent properties of lanthanide complexes using benzoic acid derivatives was investigated, underscoring the role of electron-donating and withdrawing groups in photophysical properties. This research is significant for the development of materials for optical applications (Sivakumar et al., 2010).

Safety and Hazards

The safety information available indicates that 2-Bromo-4-(methoxycarbonyl)benzoic acid may be harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Future Directions

The future directions of 2-Bromo-4-(methoxycarbonyl)benzoic acid are not specified in the search results. As an intermediate in the synthesis of agrochemicals, pharmaceuticals, and chemical intermediates , its use will likely continue to be explored in these areas.

Properties

IUPAC Name

2-bromo-4-methoxycarbonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO4/c1-14-9(13)5-2-3-6(8(11)12)7(10)4-5/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIVSQBLUICPCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911799-84-3
Record name 2-Bromo-4-(methoxycarbonyl)benzoic acid
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